4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H18F2N6O2S and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
-
Biomolecular Applications
- Fluorous chemistry has brought forth numerous applicative innovations in different fields, from catalysis to separation science, from supramolecular to materials and analytical chemistry .
- Special attention has been given to fluorous microarrays and their combination with Mass-Spectroscopy (MS) techniques, to protein properties modification by the introduction of local fluorous domains .
-
Nucleic Acid Modifications
- Incorporating fluoro-modifications into nucleic acids offers striking biophysical and biochemical features, and thus significantly extends the breadth and depth of biological applications of nucleic acids .
- These modifications have been used in nucleic acid-based therapeutics, 18 F PET imaging, and mechanistic studies of DNA modifying enzymes .
-
Fluorination Reagents
-
Biomolecular Applications
- Fluorous chemistry has brought forth numerous applicative innovations in different fields, from catalysis to separation science, from supramolecular to materials and analytical chemistry .
- Special attention has been given to fluorous microarrays and their combination with Mass-Spectroscopy (MS) techniques, to protein properties modification by the introduction of local fluorous domains .
-
Nucleic Acid Modifications
- Incorporating fluoro-modifications into nucleic acids offers striking biophysical and biochemical features, and thus significantly extends the breadth and depth of biological applications of nucleic acids .
- These modifications have been used in nucleic acid-based therapeutics, 18 F PET imaging, and mechanistic studies of DNA modifying enzymes .
-
Fluorination Reagents
properties
IUPAC Name |
4-fluoro-N-[2-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N6O2S/c23-15-3-1-14(2-4-15)22(32)25-12-11-19-28-27-18-9-10-21(29-30(18)19)33-13-20(31)26-17-7-5-16(24)6-8-17/h1-10H,11-13H2,(H,25,32)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYODIBPGNVSNLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide |
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